N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946254-72-4
VCID: VC5099206
InChI: InChI=1S/C21H19FN2O2/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)C
Molecular Formula: C21H19FN2O2
Molecular Weight: 350.393

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946254-72-4

Cat. No.: VC5099206

Molecular Formula: C21H19FN2O2

Molecular Weight: 350.393

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946254-72-4

Specification

CAS No. 946254-72-4
Molecular Formula C21H19FN2O2
Molecular Weight 350.393
IUPAC Name N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H19FN2O2/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25)
Standard InChI Key PJOAQNPDIHHVER-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)C

Introduction

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several multi-step organic reactions:

  • Condensation Reaction: The process often begins with the condensation of 3,4-dimethylbenzaldehyde with 2-fluorobenzylamine.

  • Cyclization and Oxidation: Following the condensation step, cyclization occurs to form the dihydropyridine ring. This is often accompanied by oxidation steps to introduce the necessary functional groups.

The reaction conditions are critical for achieving high yields and purity. Catalysts, solvents, and controlled temperatures are commonly employed throughout the synthesis.

Types of Reactions

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to yield oxides or other derivatives.

  • Reduction: Reduction reactions may convert the compound into different forms.

  • Substitution Reactions: The phenyl groups can engage in electrophilic or nucleophilic substitution reactions.

Common Reagents

Reagents typically used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.

  • Reducing Agents: Sodium borohydride.

Careful control of reaction conditions such as temperature and pH is necessary to achieve desired outcomes.

Major Products

The products resulting from these reactions depend on the specific reagents and conditions used. For instance:

Reaction TypeMajor Products
OxidationOxides or hydroxylated derivatives
SubstitutionNew functional groups on phenyl rings

Biological Activity and Applications

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has garnered interest for its potential biological activities:

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Inhibition: It is being studied for its potential to inhibit specific enzymes involved in disease pathways.

  • Receptor Binding: The compound may interact with certain receptors that are critical in physiological processes.

Therapeutic Applications

Ongoing research is exploring its potential as a therapeutic agent for conditions such as:

  • Inflammation

  • Cancer

Industrial Uses

In addition to its applications in research and medicine, this compound serves as a building block in synthetic chemistry and may be utilized in developing new materials or pharmaceuticals.

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